1-(2-Bromo-4-methoxyphenyl)piperidine
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Overview
Description
1-(2-Bromo-4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Mechanism of Action
Target of Action
It’s often used in the synthesis of various pharmaceutical compounds . The specific targets would depend on the final compound that is synthesized using 1-(2-Bromo-4-methoxyphenyl)piperidine.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions , it participates in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported yet.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methoxyphenyl)piperidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction mixture being heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxyphenyl and piperidine moieties connected through a new carbon-carbon bond .
Scientific Research Applications
1-(2-Bromo-4-methoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(2-Chloro-4-methoxyphenyl)piperidine
- 1-(2-Fluoro-4-methoxyphenyl)piperidine
- 1-(2-Iodo-4-methoxyphenyl)piperidine
Comparison: 1-(2-Bromo-4-methoxyphenyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity influence the compound’s behavior in chemical reactions and its interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMFSVRJQBWMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785272-97-0 |
Source
|
Record name | 1-(2-bromo-4-methoxyphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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